![molecular formula C7H4ClNO B15072771 4-Chlorobenzo[d]isoxazole CAS No. 1260783-81-0](/img/structure/B15072771.png)
4-Chlorobenzo[d]isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorobenzo[d]isoxazole is a heterocyclic compound that features a benzene ring fused with an isoxazole ring, where the isoxazole ring contains a chlorine atom at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which is then further processed to yield the desired isoxazole derivative .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of microwave-assisted reactions and solid support techniques to achieve high yields and purity .
化学反応の分析
Types of Reactions: 4-Chlorobenzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various substituted isoxazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-Chlorobenzo[d]isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-Chlorobenzo[d]isoxazole involves its interaction with various molecular targets. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.
類似化合物との比較
Benzoxazole: Similar in structure but lacks the chlorine atom.
Isoxazole: The parent compound without the benzene ring fusion.
4-Chlorobenzoxazole: Similar but with an oxygen atom in place of the nitrogen in the isoxazole ring.
Uniqueness: 4-Chlorobenzo[d]isoxazole is unique due to the presence of both the chlorine atom and the fused benzene-isoxazole structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
1260783-81-0 |
|---|---|
分子式 |
C7H4ClNO |
分子量 |
153.56 g/mol |
IUPAC名 |
4-chloro-1,2-benzoxazole |
InChI |
InChI=1S/C7H4ClNO/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H |
InChIキー |
KIDRAJFMFLDKDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=NO2)C(=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


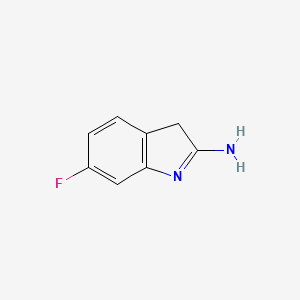
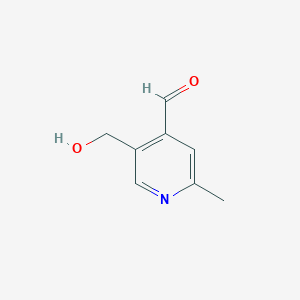
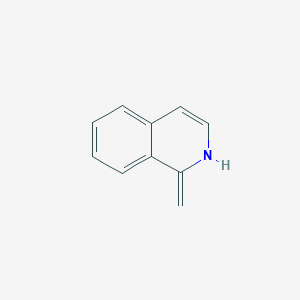
![6,7-Diazaspiro[4.5]decane](/img/structure/B15072707.png)

![(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol](/img/structure/B15072722.png)
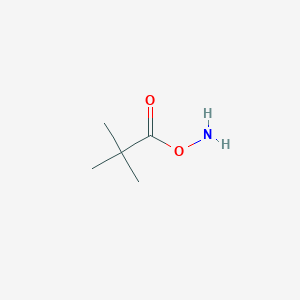

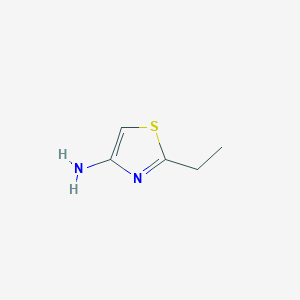
![1-Aminospiro[2.3]hexan-5-ol](/img/structure/B15072748.png)
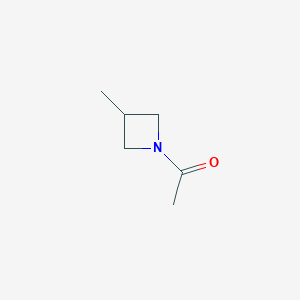
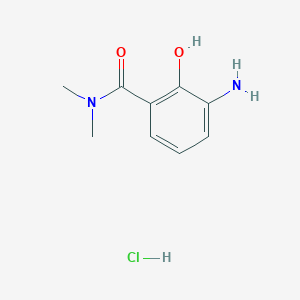
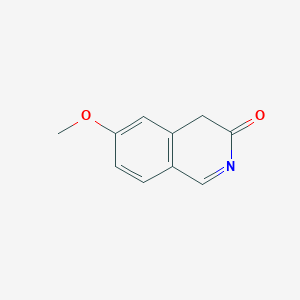
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanol](/img/structure/B15072777.png)
